molecular formula C14H10N4O3S B15217582 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid CAS No. 105594-11-4

1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid

Cat. No.: B15217582
CAS No.: 105594-11-4
M. Wt: 314.32 g/mol
InChI Key: RCLKOXQUYSGLBT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzimidazole (B57391) and Sulfonic Acid Scaffolds in Synthetic Chemistry

The scientific interest in 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid is rooted in the long and significant histories of its constituent parts: the benzimidazole ring system and the sulfonic acid functional group.

The benzimidazole scaffold, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, has been a cornerstone of heterocyclic chemistry for decades. impactfactor.org Its discovery can be traced back to research connected with Vitamin B12. wikipedia.org This structural motif is an isostere of naturally occurring nucleotides, which allows benzimidazole derivatives to interact readily with various biological macromolecules. researchgate.net This property has established benzimidazole as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of pharmaceutical agents. nih.govijarsct.co.in Drugs incorporating this core structure exhibit diverse therapeutic activities, including anthelmintic, antihistamine, and proton pump inhibition functionalities. wikipedia.orgnih.gov

The sulfonic acid group (-SO₃H) is one of the most important functional groups in organic chemistry. britannica.com Sulfonic acids are organosulfur compounds known for being strong organic acids, often millions of times stronger than their carboxylic acid counterparts. wikipedia.org This high acidity makes them excellent catalysts for a range of organic reactions, including esterification and alkylation. fiveable.mepatsnap.com Furthermore, the polarity of the sulfonic acid group confers high water solubility to organic molecules, a property that is leveraged in the industrial production of detergents, water-soluble dyes, and ion-exchange resins. britannica.compatsnap.com

The combination of these two scaffolds in synthetic chemistry allows for the creation of molecules that can leverage the biological recognition properties of benzimidazole while incorporating the strong acidity and aqueous solubility provided by the sulfonic acid group.

Functional ScaffoldCore StructureKey PropertiesSignificance in Synthetic Chemistry
Benzimidazole Fused Benzene and Imidazole RingsAromatic, basic nitrogen sites, rigid planar structure, biological activity. impactfactor.orgresearchgate.netPrivileged scaffold in medicinal chemistry, ligand design, building block for polymers. nih.govijarsct.co.in
Sulfonic Acid R-SO₃HStrongly acidic, highly polar, imparts water solubility. wikipedia.orgpatsnap.comUsed as catalysts, intermediates for dyes and detergents, component of ion-exchange resins. britannica.comfiveable.me

Distinctive Structural Features and Isomeric Considerations of Bibenzimidazole Systems

The structure of this compound is defined by a bibenzimidazole core. This core consists of two benzimidazole units linked together. The nomenclature "[1,2'-Bibenzimidazole]" specifies that the linkage is between the C2 carbon of one benzimidazole ring and the N1 nitrogen of the second ring. The sulfonic acid group is substituted at the C2 position of the first benzimidazole unit.

The bibenzimidazole framework itself presents significant structural complexity and potential for isomerism. Depending on the points of connection between the two benzimidazole units, numerous constitutional isomers can exist. For instance, a 2,2'-bibenzimidazole involves a carbon-carbon bond between the C2 positions of both rings, creating a system capable of acting as a chelating ligand. researchgate.netacs.org The introduction of a new sequence isomer, i-AB-PBI, which contains phenyl-phenyl (5,5') and benzimidazole-benzimidazole (2,2') linkages, highlights the structural diversity achievable. benicewiczgroup.com

Furthermore, the presence of the N-H group in the imidazole rings leads to tautomerism, where the proton can reside on different nitrogen atoms. In the case of the title compound, the designation "1'H" specifies the location of the proton on the second benzimidazole ring. The specific placement of the sulfonic acid group also contributes to isomerism; for example, substituting the sulfonic acid at the 5-position, as seen in the well-studied UV filter 2-phenylbenzimidazole-5-sulfonic acid, results in a distinct isomer with different electronic and physical properties. ias.ac.inresearchgate.net

Isomer TypeDescriptionExample in Bibenzimidazole Systems
Constitutional Isomerism Compounds with the same molecular formula but different connectivity of atoms.Linkage Isomers (e.g., 2,2'-bibenzimidazole vs. 5,5'-bibenzimidazole). benicewiczgroup.com
Positional Isomers (e.g., sulfonic acid at C2 vs. C5 position). researchgate.net
Tautomerism Isomers that readily interconvert through the migration of a proton.N-H tautomers, where the proton can be located on different nitrogen atoms within the imidazole rings. nih.gov

Academic Rationale for Investigating Complex Sulfonated Heterocyclic Frameworks

The academic drive to investigate complex molecules like this compound stems from the potential for synergistic or novel properties arising from the combination of distinct functional units. The rationale for studying such sulfonated heterocyclic frameworks is multifaceted.

Enhanced Physicochemical Properties: The sulfonic acid group dramatically increases the aqueous solubility of the otherwise poorly soluble bibenzimidazole core. britannica.com This is critical for applications in biological systems or as homogeneous catalysts in aqueous media. The compound can also exist as a zwitterion, where the acidic proton from the sulfonic acid group transfers to a basic imidazole nitrogen, influencing its solid-state structure and intermolecular interactions. ias.ac.in

Applications in Materials Science: Polybenzimidazoles are known for their high thermal stability. The introduction of sulfonic acid groups can create proton exchange membranes. For example, Nafion, a fluorinated polymeric sulfonic acid, is a key component in fuel cells. wikipedia.org Sulfonated bibenzimidazole derivatives could be explored as components for high-temperature polymer electrolyte membrane (PEM) fuel cells. benicewiczgroup.com

Development of Novel Catalysts: The strong acidity of the sulfonic acid group, combined with the rigid, heterocyclic backbone, makes these compounds candidates for novel acid catalysts. patsnap.com Sulfonic acid-functionalized materials have been shown to be efficient heterogeneous catalysts in various organic reactions. researchgate.net

Probes for Biological Systems: Benzimidazole derivatives are known to bind to various biopolymers. researchgate.netnih.gov The addition of a strongly acidic and hydrophilic sulfonic acid group could modulate this binding behavior, potentially leading to new molecular probes or therapeutic agents with altered cell permeability and target affinity. The study of charge-transfer complexes between benzimidazole and sulfonic acids has also been used to investigate interactions with DNA. researchgate.net

Overview of Established Research Paradigms for Multi-functional Organic Compounds

The investigation of a multi-functional molecule like this compound follows established research paradigms that integrate synthesis, characterization, and functional evaluation.

Synthesis: The construction of such molecules typically involves a multi-step synthetic sequence. One common approach is the condensation of o-phenylenediamines with carboxylic acids or their derivatives to form the benzimidazole ring. nih.govkashanu.ac.ir For the title compound, a plausible route could involve the synthesis of a bibenzimidazole precursor followed by a sulfonation reaction, or the use of a pre-sulfonated starting material to build the heterocyclic system. For instance, 1H-benzimidazole-2-sulfonic acid can be prepared via the oxidation of 1H-benzimidazole-2-thiol. nih.gov

Characterization: Once synthesized, the precise structure and purity of the compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose. Spectroscopic methods are paramount for elucidating the molecular structure, while other techniques confirm physical properties and purity.

MethodPurposeInformation Obtained
Nuclear Magnetic Resonance (NMR) Determines the carbon-hydrogen framework.1H and 13C chemical shifts, connectivity through space (NOESY) and bonds (COSY, HMBC). acs.orgusp.br
Infrared (IR) Spectroscopy Identifies functional groups.Characteristic vibrational frequencies for N-H, S=O, and C=N bonds. usp.brijpsm.com
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns.Confirms molecular formula and provides structural clues. researchgate.net
UV-Visible Spectroscopy Investigates electronic transitions.Characterizes the π-conjugated system and its response to environmental changes like pH. researchgate.net
X-ray Crystallography Determines the precise 3D structure in the solid state.Provides definitive bond lengths, bond angles, and intermolecular interactions. ias.ac.inresearchgate.net

Computational and Functional Studies: Alongside synthesis and characterization, computational modeling is often used to predict molecular geometry, electronic properties, and spectroscopic signatures. usp.brresearchgate.net Following full characterization, the compound is subjected to functional assays relevant to its intended application. This could involve testing its catalytic efficiency, evaluating its binding affinity to biological targets, or measuring its proton conductivity in a membrane. benicewiczgroup.comresearchgate.netnih.gov This integrated approach of synthesis, characterization, and testing is fundamental to advancing the understanding and application of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105594-11-4

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)benzimidazole-2-sulfonic acid

InChI

InChI=1S/C14H10N4O3S/c19-22(20,21)14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,19,20,21)

InChI Key

RCLKOXQUYSGLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4N=C3S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 1 H 1,2 Bibenzimidazole 2 Sulfonic Acid

Strategic Disconnection Approaches for the Bibenzimidazole Core Construction

A logical retrosynthetic analysis of the 1'H-[1,2'-Bibenzimidazole] core suggests that the most reliable bond disconnection is within the second imidazole (B134444) ring. This approach simplifies the target molecule into two more readily accessible precursors: an o-phenylenediamine (B120857) and a reactive derivative of a pre-formed benzimidazole (B57391), such as 1H-benzimidazole-2-carboxaldehyde or 1H-benzimidazole-2-carboxylic acid. This strategy is rooted in the well-established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. semanticscholar.org This method offers a high degree of control over the final structure, directly forming the desired 1,2'-linkage.

Alternative disconnections, such as a direct coupling between two benzimidazole units at the 1 and 2' positions, are less synthetically viable. The C2 position of a benzimidazole is electron-deficient, making it an unsuitable partner for standard electrophilic aromatic substitution or nucleophilic attack by the N1 of another benzimidazole. While modern cross-coupling reactions are powerful, achieving the specific 1,2'-heterocyclic linkage through methods like Suzuki or Ullmann coupling would be challenging and has not been widely reported for this specific isomer.

Catalytic Cyclocondensation Pathways for Benzimidazole Moiety Formation

The foundational step in this synthetic strategy is the formation of a benzimidazole moiety, which is a classic and thoroughly studied transformation. The most common method is the condensation of an o-phenylenediamine with a carbonyl compound, typically an aldehyde or a carboxylic acid, under acidic or oxidative conditions. rhhz.netbeilstein-journals.orgorganic-chemistry.org

CatalystAldehyde/Carboxylic AcidSolventTemperature (°C)TimeYield (%)Reference
Bismuth Nitrate (B79036) (10 mol%)Aromatic AldehydesEthanolRoom Temp1 h90-98 rhhz.net
Phosphoric Acid (7 mol%)Aromatic AldehydesMethanol505 min90 nih.gov
Ammonium ChlorideAromatic Carboxylic AcidsEthanol80-902 h72-90 semanticscholar.org
Er(OTf)₃ (10 mol%)BenzaldehydeWater15 min35 beilstein-journals.org
Supported Gold NanoparticlesAromatic AldehydesCHCl₃:MeOHRoom Temp-High nih.gov

This table is interactive and allows for sorting and filtering of data.

Directed Coupling Reactions for the 1,2'-Bibenzimidazole Linkage

The formation of the specific 1,2'-linkage to create the bibenzimidazole core is a directed process that relies on the strategic condensation discussed previously. This is not a direct coupling of two heterocyclic rings but rather the construction of the second ring onto the first. The key reaction involves the cyclocondensation of o-phenylenediamine with a 1H-benzimidazole-2-carboxaldehyde or a 1H-benzimidazole-2-carboxylic acid derivative. semanticscholar.org

This approach ensures the formation of the desired isomer, as the connectivity is unambiguously defined by the reacting functional groups. The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde (or an amide from the carboxylic acid), followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable bibenzimidazole system. Oxidative conditions, often employing agents like sodium bisulfite or simply air, can facilitate the final aromatization step. mdpi.com

Precision Sulfonation Techniques for Selective 2-Substitution

Introducing a sulfonic acid group onto the bibenzimidazole core requires careful consideration of the electronic properties of the heterocyclic system. The C2 position of a benzimidazole ring is notably electron-deficient, making it resistant to standard electrophilic aromatic substitution reactions. nih.gov

Electrophilic Sulfonation Mechanisms and Regioselectivity Control

Standard electrophilic aromatic sulfonation involves the attack of an electrophile, typically sulfur trioxide (SO₃) or protonated sulfuric acid, on an electron-rich aromatic ring. The mechanism proceeds through a charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.

In the case of a benzimidazole or bibenzimidazole system, the fused benzene (B151609) ring is significantly more electron-rich than the imidazole portion. Therefore, direct electrophilic attack will preferentially occur on the benzene ring, typically at the 5- or 6-position, rather than the desired C2 position. mdpi.com This inherent regioselectivity makes direct sulfonation an unsuitable method for the synthesis of 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid.

Alternative Sulfonation Routes (e.g., via Oxidation of Thiols)

Given the challenges of direct electrophilic substitution at the C2 position, an alternative and highly effective strategy involves the synthesis of a 2-mercaptobenzimidazole (B194830) (thiol) precursor, followed by oxidation to the corresponding sulfonic acid. nih.gov This multi-step approach offers excellent regiochemical control, as the sulfur functionality is introduced at the C2 position from the outset.

The synthesis of the 2-mercaptobenzimidazole precursor is straightforward and typically involves the reaction of an o-phenylenediamine with carbon disulfide (CS₂), often in the presence of a base like potassium hydroxide. nih.gov This reaction forms the 1H-benzimidazole-2-thiol, which exists in tautomeric equilibrium with its thione form.

Once the 2-thiol is obtained, it can be oxidized to the sulfonic acid using a variety of strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) in a basic solution has been shown to be particularly effective for this transformation. nih.gov The reaction proceeds by oxidation of the thiol group to the sulfonic acid state.

PrecursorOxidizing AgentSolventConditionsProductReference
1H-Benzimidazole-2-thiolPotassium Permanganate50% NaOH (aq)1 hour1H-Benzimidazole-2-sulfonic acid nih.gov
2-MercaptobenzimidazoleHydrogen Peroxide-Room Temp, 1-2 hDisulfide/Sulfone Derivatives researchgate.net

This table is interactive and allows for sorting and filtering of data.

Development of Green and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of benzimidazole derivatives has been a fertile ground for the application of green chemistry principles. rsc.org These protocols aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Key green strategies applicable to the synthesis of the bibenzimidazole core include:

Use of Water as a Solvent: Water is an ideal green solvent, and several methodologies have been developed for benzimidazole synthesis in aqueous media, which simplifies workup and reduces organic waste. rsc.org

Eco-Friendly Catalysts: The use of non-toxic and recyclable catalysts, such as bismuth nitrate or solid-supported catalysts like boron sulfonic acid, offers a greener alternative to traditional strong acids or heavy metal catalysts. rhhz.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.org

One-Pot Reactions: Designing the synthesis as a one-pot or tandem reaction, where multiple steps are carried out in the same reaction vessel without isolating intermediates, improves atom economy and reduces solvent usage and waste generation. rhhz.net

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards minimizing the use of volatile and hazardous organic solvents in the synthesis of benzimidazole derivatives. These approaches are applicable to the synthesis of the 1'H-[1,2'-Bibenzimidazole] backbone, which can then be subjected to sulfonation.

Solvent-Free Synthesis: The condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative to form the bibenzimidazole core can be effectively conducted under solvent-free conditions. eijppr.commdpi.com This is often achieved by heating the reactants together, sometimes in the presence of a solid catalyst. Microwave irradiation has emerged as a particularly effective technique in this context, often leading to significantly reduced reaction times and improved yields. mdpi.comsphinxsai.com For instance, the reaction of N-phenyl-o-phenylenediamine with an aldehyde under solvent-free microwave conditions, catalyzed by erbium(III) triflate, proceeds to completion in as little as 5 minutes with yields often exceeding 90%. mdpi.com

Aqueous Media Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazole derivatives in aqueous media has been successfully demonstrated. mdpi.comnih.govijrar.orgkashanu.ac.ir For example, the condensation of o-phenylenediamines and aldehydes can be catalyzed by L-proline in water at reflux, providing good to excellent yields of the desired benzimidazole products. kashanu.ac.ir Another approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water at 100 °C, which proceeds without the need for a transition-metal catalyst. mdpi.comijrar.org These aqueous methods provide a foundation for developing a greener synthesis of the bibenzimidazole precursor to this compound.

The table below summarizes representative findings for the synthesis of benzimidazole derivatives under green conditions, which are analogous to the formation of the bibenzimidazole core.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Boron sulfonic acid (5 mol%)o-phenylenediamine, 4-chlorobenzaldehydeH₂ORoom Temp30 min96 nih.gov
Er(OTf)₃ (1 mol%)N-phenyl-o-phenylenediamine, benzaldehydeSolvent-free (MW)605 min99 mdpi.com
L-Prolineo-phenylenediamine, various aldehydesH₂O (reflux)1002-4 h85-95 kashanu.ac.ir
None (K₂CO₃ base)N-(2-iodoaryl)benzamidineH₂O10030 h60-98 mdpi.comijrar.org
K₄[Fe(CN)₆] (10 mol%)1,2-diamine, aldehydeSolvent-free (grinding)Room Temp< 2 min90-97 mdpi.com

Catalyst Design for Enhanced Reaction Efficiency and Selectivity

The choice of catalyst is pivotal in the synthesis of benzimidazole-containing compounds, influencing reaction rates, yields, and selectivity. For the preparation of this compound, catalyst design focuses on acidic catalysts that can promote the necessary condensation and cyclization reactions.

Heterogeneous Solid Acid Catalysts: A significant advancement in this area is the development of solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts like sulfuric or hydrochloric acid. researchgate.netorientjchem.orgijfmr.com Examples of such catalysts relevant to benzimidazole synthesis include:

Sulfonic Acid-Functionalized Catalysts: These materials incorporate sulfonic acid groups (-SO₃H) onto a solid support.

Silica-based: Silica (B1680970) sulfuric acid (SSA) and SBA-Pr-SO₃H (sulfonic acid-functionalized SBA-15 mesoporous silica) are effective catalysts for the condensation of o-phenylenediamine with aldehydes under solvent-free conditions. researchgate.net

Carbon-based: Sulfonated carbon catalysts, prepared from the partial carbonization and sulfonation of materials like glycerol, are thermally stable and efficient for producing 1,2-disubstituted benzimidazoles. researchgate.net

Polymer-supported: Polystyrene sulfonic acid has been shown to be an excellent catalyst for the chemoselective synthesis of benzimidazole derivatives in aqueous media. researchgate.net

Boron Sulfonic Acid (BSA): This is a readily prepared and highly efficient solid acid catalyst for the synthesis of substituted benzimidazoles in water under mild conditions. nih.gov

The design of these catalysts often involves creating a high surface area with accessible acidic sites. For instance, SBA-Pr-SO₃H utilizes a mesoporous silica structure, which can act as a nanoreactor, facilitating the reaction. researchgate.net The reusability of these catalysts is a key feature; for example, sulfonated carbon catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity.

The following table provides a comparative overview of various catalysts used in benzimidazole synthesis.

CatalystCatalyst TypeKey FeaturesReaction ConditionsReference
Boron Sulfonic Acid (BSA)Solid AcidMild conditions, high yields in waterAqueous, Room Temp nih.gov
SBA-Pr-SO₃HMesoporous Silica-Supported AcidHigh activity, reusable, nanoporous structureSolvent-free, Room Temp researchgate.net
C-SO₃H (from glycerol)Sulfonated CarbonThermally stable, metal-free, reusableEthanol, Reflux researchgate.net
Polystyrene Sulfonic AcidPolymer-Supported AcidExcellent chemoselectivity in waterAqueous, Reflux researchgate.net
Chlorosulfonic AcidHomogeneous AcidEfficient, short reaction times2-propanol, Room Temp researchgate.net

Optimization of Reaction Conditions and Isolation Procedures

Temperature, Pressure, and Stoichiometric Control

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: The reaction temperature significantly affects the rate of benzimidazole formation. In many solvent-based preparations, reflux temperatures are employed to ensure the reaction proceeds at a reasonable rate. kashanu.ac.irresearchgate.net However, in solvent-free syntheses, the temperature must be carefully controlled. For example, the condensation of o-phenylenediamine with organic acids is often carried out at elevated temperatures, around 140°C. eijppr.com Microwave-assisted syntheses allow for rapid heating to the desired temperature, often leading to dramatic reductions in reaction time. mdpi.comsphinxsai.com Studies have shown that increasing the temperature from room temperature to 100°C can significantly increase the yield of disubstituted benzimidazoles. mdpi.comillinois.edu

Pressure: Most synthetic routes to benzimidazoles are conducted at atmospheric pressure. However, in reactions involving volatile reactants or intermediates, or when using low-boiling point solvents at elevated temperatures, a sealed-vessel microwave reactor may be used, which would lead to an increase in pressure.

Stoichiometric Control: The molar ratio of the reactants is a key factor in determining the final product structure. In the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and two equivalents of an aldehyde, a 1:2 molar ratio is typically employed. orientjchem.orgresearchgate.net Precise control of stoichiometry is essential to avoid the formation of mixtures of mono- and di-substituted products and to ensure the complete conversion of the limiting reagent. The amount of catalyst used is also a critical parameter to optimize; typically, catalytic amounts ranging from 1 to 10 mol% are sufficient. mdpi.comnih.gov

The table below illustrates the effect of temperature on the yield of a model benzimidazole synthesis.

EntrySolventTemperature (°C)TimeYield (%)Reference
1Ethyl Lactate6060 min61.4 mdpi.com
2Ethyl Lactate10060 min75.2 mdpi.com
3H₂O60120 min59.6 mdpi.com
4H₂O100120 min89.7 mdpi.com
5Solvent-free (MW)605 min99.9 mdpi.com

Chromatographic and Recrystallization Techniques for High Purity Isolation

The purification of the final product, this compound, is a critical step to ensure it meets the required standards for its intended applications. The presence of the polar sulfonic acid group influences the choice of purification techniques.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. rochester.eduresearchgate.net The selection of an appropriate solvent or solvent system is paramount. For a compound like this compound, which possesses both aromatic and highly polar functionalities, a polar solvent or a mixed solvent system would likely be required. The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals while impurities remain in the mother liquor. The parent compound, 1H,1'-H-2,2'-Bibenzimidazole, has been purified by recrystallization. For the sulfonic acid derivative, solvents such as water, ethanol, or mixtures thereof could be suitable candidates. The process involves:

Dissolving the crude solid in a minimal amount of hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.

Collecting the crystals by filtration, washing them with a small amount of cold solvent, and drying them thoroughly. ijfmr.com

Chromatographic Techniques: When recrystallization does not provide sufficient purity, or for the separation of closely related impurities, chromatographic methods are employed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Given the polar nature of the sulfonic acid group, RP-HPLC is a suitable technique for both analysis and purification. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

Ion-Exchange Chromatography: This technique is specifically designed for the separation of ionic compounds. A cation exchange resin could be used to purify the sulfonic acid by removing any non-ionic or cationic impurities.

The choice between these methods will depend on the nature of the impurities present in the crude product. Often, a combination of recrystallization followed by chromatography is necessary to achieve high purity.

Comprehensive Spectroscopic Characterization and Definitive Structural Elucidation of 1 H 1,2 Bibenzimidazole 2 Sulfonic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution and the solid state. For 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show complex signals in the aromatic region, corresponding to the protons on the two distinct benzimidazole (B57391) rings. The presence of the electron-withdrawing sulfonic acid group on one ring deshields the adjacent protons, causing them to resonate at a lower field compared to the protons on the unsubstituted ring. The N-H protons of the imidazole (B134444) rings typically appear as broad signals at a very low field, often above 12 ppm, and their chemical shift can be highly dependent on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly attached to the sulfonic acid group (C-2) is expected to be significantly downfield-shifted. Carbons in the bibenzimidazole core resonate in the typical aromatic range of 110-150 ppm. Due to potential tautomerism and restricted rotation around the C-C bond linking the two benzimidazole units, some signals may appear broadened. beilstein-journals.orgmdpi.com

To definitively assign these signals and establish the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within each aromatic ring system, allowing for the tracing of proton connectivity, typically between adjacent protons (³J-coupling). rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (¹J-coupling), enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It would reveal key connectivities, such as from the aromatic protons to the quaternary carbons at the ring junctions and, critically, across the bond linking the two benzimidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule, particularly regarding the relative orientation of the two benzimidazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
Sulfonated Ring
C-2-~148.5H-4', H-7'
C-3a-~142.0H-4, H-5
C-4~7.8-8.0~125.0C-3a, C-5, C-7a
C-5~7.4-7.6~126.5C-4, C-6, C-7
C-6~7.4-7.6~126.5C-5, C-7, C-3a
C-7~7.8-8.0~125.0C-5, C-6, C-7a
C-7a-~135.0H-7, H-4
N1-H~13.0 (broad)-C-2, C-7a
Unsubstituted Ring
C-2'-~151.0H-4', H-7'
C-3a'-~143.5H-4', H-5'
C-4'~7.6-7.7~115.0C-3a', C-5', C-7a'
C-5'~7.2-7.3~123.0C-4', C-6', C-7'
C-6'~7.2-7.3~123.0C-5', C-7', C-3a'
C-7'~7.6-7.7~115.0C-5', C-6', C-7a'
C-7a'-~134.0H-7', H-4'
N1'-H~12.8 (broad)-C-2', C-7a'

Direct observation of sulfur and nitrogen nuclei provides invaluable information about their local chemical environments.

¹⁵N NMR: The four nitrogen atoms in this compound exist in two types of environments: pyrrole-like (-NH-) and imine-like (-N=). ¹⁵N NMR spectroscopy, typically performed via HMBC or HSQC experiments due to low natural abundance and sensitivity, can distinguish these environments. The chemical shifts are sensitive to protonation state and hydrogen bonding, making this technique useful for studying tautomeric equilibria. mdpi.com

³³S NMR: Sulfur-33 is a quadrupolar nucleus with very low natural abundance (0.76%), making its detection challenging. chemenu.com However, for the sulfonic acid group, the relatively symmetric electronic environment around the sulfur atom can result in observable, albeit broad, signals. The ³³S chemical shift would be characteristic of a sulfur atom in a +6 oxidation state, typically found significantly downfield in the ³³S NMR spectrum.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials that are insoluble or for studying the structure in their native solid form. beilstein-journals.org Given that bibenzimidazole derivatives can exhibit poor solubility, ssNMR is particularly relevant. rsc.org Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. These spectra provide information on molecular packing, polymorphism (the existence of different crystal structures), and the presence of distinct tautomers in the solid state, which may be averaged out in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. rsc.org For this compound, with a molecular formula of C₁₄H₁₀N₄O₃S, the calculated monoisotopic mass is 314.0528 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can elucidate structural features. The fragmentation pattern is key to confirming the connectivity of the bibenzimidazole core and the position of the sulfonic acid group.

Table 2: Predicted HRMS Data and Fragmentation for C₁₄H₁₀N₄O₃S

IonCalculated m/zDescription
[M+H]⁺315.0601Protonated molecular ion
[M-SO₃+H]⁺235.0927Loss of sulfur trioxide
[C₁₃H₉N₄]⁺221.0822Subsequent loss of a C-N fragment from the ring
[C₇H₅N₂]⁺117.0447Cleavage of the bibenzimidazole C-C bond

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Characteristic Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying key functional groups. nih.gov These two methods are complementary; FT-IR is sensitive to vibrations that change the dipole moment (e.g., polar bonds like O-H and S=O), while Raman is sensitive to vibrations that change the polarizability (e.g., symmetric bonds in the aromatic rings). acs.org

For this compound, the spectra would be dominated by vibrations from the benzimidazole rings and the sulfonic acid group.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3400 (broad)MediumWeakN-H stretching (imidazole)
~3100-3000Medium-WeakMediumAromatic C-H stretching
~2900 (very broad)MediumWeakO-H stretching (sulfonic acid)
~1620StrongMediumC=N stretching
~1580, 1450StrongStrongAromatic C=C ring stretching
~1250StrongMediumAsymmetric S=O stretching
~1150StrongMediumSymmetric S=O stretching
~1040StrongWeakS-O stretching
~850-750StrongWeakAromatic C-H out-of-plane bending

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the chromophoric, or light-absorbing, parts of a molecule. The primary chromophore in this compound is the extended π-conjugated system of the bibenzimidazole core.

The parent 1H-benzimidazole molecule typically shows absorption maxima (λ_max) around 243, 274, and 280 nm, corresponding to π → π* electronic transitions. spectrabase.com In this compound, the conjugation is extended across both rings, which is expected to cause a bathochromic (red) shift to longer wavelengths. The sulfonic acid group, being an auxochrome, may further modulate the absorption profile. The spectrum can be sensitive to pH, as protonation or deprotonation of the imidazole nitrogens or the sulfonic acid group alters the electronic structure of the molecule.

Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol

Predicted λ_max (nm)Molar Absorptivity (ε)Transition Type
~260Highπ → π
~310-330Highπ → π

X-ray Crystallography for Unambiguous Three-Dimensional Molecular Structure and Crystal Packing Analysis

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for this compound. The determination of the three-dimensional molecular structure and the analysis of the crystal packing for this specific compound through X-ray crystallography have not been reported in published research.

Therefore, it is not possible to provide experimental data such as unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, or a detailed analysis of the intermolecular interactions and crystal packing for this compound. The creation of data tables with such information is consequently not feasible.

While X-ray crystallography remains a powerful technique for the definitive structural elucidation of chemical compounds, its application to this compound has yet to be documented in the accessible scientific domain.

Theoretical and Computational Chemistry Investigations of 1 H 1,2 Bibenzimidazole 2 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. researchgate.net By calculating the ground-state electron density, DFT methods can accurately predict molecular properties. For 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid, DFT calculations would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This optimized geometry is crucial for subsequent analyses of the molecule's electronic and reactive properties.

The Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. acs.orgmdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.comdergipark.org.tr These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large energy gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity for softer molecules. acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.85
Energy GapΔEELUMO - EHOMO4.35
Ionization PotentialI-EHOMO6.20
Electron AffinityA-ELUMO1.85
Electronegativityχ(I + A) / 24.025
Chemical Hardnessη(I - A) / 22.175
Chemical SoftnessS1 / 2η0.230
Electrophilicity Indexωμ² / 2η3.72

Table 1: Hypothetical Global Reactivity Indices for this compound, calculated from predicted HOMO and LUMO energies based on similar benzimidazole (B57391) derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. dergipark.org.tr Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the benzimidazole rings. These sites are the most probable locations for interactions with positive charges or electrophiles. rsc.orgresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group and the N-H protons of the imidazole (B134444) rings, making them susceptible to attack by nucleophiles.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and identifying the most reactive sites of the molecule. uni-muenchen.de

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. acs.org Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking. mdpi.com

For this compound, key predicted vibrational modes would include:

O-H Stretching: A broad band, typically in the 3600-3400 cm⁻¹ region, associated with the sulfonic acid group. mdpi.com

N-H Stretching: Strong peaks in the 3370–3160 cm⁻¹ range from the benzimidazole moieties. rsc.org

C-H Aromatic Stretching: Multiple bands expected in the 3100–3000 cm⁻¹ region. mdpi.comvscht.cz

C=N and C=C Stretching: Vibrations within the benzimidazole rings, typically found between 1620-1400 cm⁻¹. rsc.org

S=O Stretching: Strong, characteristic absorptions for the sulfonyl group, usually appearing in the 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric) regions.

S-O Stretching: Bands associated with the S-O single bond, typically found in the 1000-750 cm⁻¹ range.

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Sulfonic Acid)3600 - 3400
N-H Stretch (Imidazole)3370 - 3160
C-H Stretch (Aromatic)3100 - 3000
C=N / C=C Stretch (Ring)1620 - 1400
S=O Asymmetric Stretch1350 - 1300
S=O Symmetric Stretch1180 - 1140
S-O Stretch1000 - 750

Table 2: Predicted characteristic vibrational frequencies for this compound based on DFT calculations and data from analogous compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in a more realistic environment, such as in an aqueous solution.

For this compound, MD simulations could be used to:

Explore its conformational landscape by simulating the rotation around the single bond connecting the two benzimidazole units.

Investigate the stability of different conformers in various solvents.

Analyze the dynamics of intramolecular and intermolecular hydrogen bonds, particularly involving the sulfonic acid group and the imidazole nitrogen atoms.

Simulate how the molecule interacts with solvent molecules, providing insights into its solubility and solution-state structure.

Quantum Chemical Descriptors for Understanding Intramolecular Interactions and Stability

Quantum chemical descriptors provide quantitative measures of a molecule's electronic structure and are used to understand its stability and intramolecular interactions. dergipark.org.tr A key interaction within this compound is the potential for intramolecular hydrogen bonding. nih.govosti.gov This can occur between the acidic proton of the sulfonic acid group and a nearby nitrogen atom on one of the benzimidazole rings.

Ab Initio and Semi-Empirical Methods for Comparative Electronic Structure Analysis

Besides DFT, other computational methods can be used for a comparative analysis of the electronic structure. These methods vary in their level of theory, accuracy, and computational cost. core.ac.uk

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the use of experimental data for parameterization. They can be highly accurate but are also computationally very demanding, making them suitable for smaller molecules or for benchmarking results from less expensive methods.

Semi-Empirical Methods: Methods like AM1, PM3, and PM6 are based on the same theoretical framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. core.ac.uknih.gov This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. dr-dral.com However, their accuracy can be variable and depends on whether the molecule under study is similar to those used in the parameterization set. core.ac.ukresearchgate.net

A comparative study using these different methods could provide a comprehensive understanding of the electronic properties of this compound, highlighting the trade-offs between computational cost and accuracy for predicting its structure and reactivity.

Computational Prediction of Spectroscopic Data and Validation with Experimental Results

The spectroscopic characterization of novel compounds is a cornerstone of chemical analysis, providing detailed insights into molecular structure, bonding, and electronic properties. While experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable, computational chemistry has emerged as a powerful complementary tool. Theoretical predictions of spectroscopic data, primarily through Density Functional Theory (DFT), not only aid in the interpretation of experimental spectra but also allow for the investigation of molecular properties that may be difficult to probe experimentally. For this compound, a molecule with a complex electronic and structural landscape, computational spectroscopy offers a pathway to a deeper understanding of its characteristics.

Due to the limited availability of direct experimental spectroscopic data for this compound in the public domain, this section will focus on the established computational methodologies and validation against experimental results for closely related benzimidazole and bibenzimidazole derivatives. This approach provides a robust framework for predicting and understanding the spectroscopic behavior of the target molecule.

Computational Methodologies

The accurate prediction of spectroscopic properties is highly dependent on the chosen computational method, including the functional and basis set. For benzimidazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed and has demonstrated a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netnih.gov Common basis sets used in conjunction with B3LYP for such systems include 6-31G(d), 6-311G(d,p), and larger sets like 6-311++G(d,p) for more precise calculations, especially when considering anionic species or hydrogen bonding. researchgate.net

For the calculation of UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard method to determine electronic excitation energies and oscillator strengths. nih.govresearchgate.net The choice of solvent can be incorporated into these calculations using continuum solvation models like the Polarizable Continuum Model (PCM), which is crucial for comparing theoretical data with experimental spectra typically recorded in solution. github.io

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become routine for predicting ¹H and ¹³C NMR chemical shifts. nih.gov

For benzimidazole derivatives, DFT calculations have been shown to reproduce experimental chemical shifts with a high degree of accuracy. researchgate.netnih.govarabjchem.orgresearchgate.netsemanticscholar.orgresearchgate.netugm.ac.idresearchgate.netmdpi.com The predicted chemical shifts for the aromatic protons and carbons of the bibenzimidazole core of this compound are expected to be influenced by the electronic effects of the sulfonic acid group and the linkage between the two benzimidazole rings. The sulfonic acid group, being electron-withdrawing, would likely cause a downfield shift (higher ppm) for the protons and carbons on the substituted benzimidazole ring.

A comparison of experimental and calculated ¹³C NMR chemical shifts for a representative benzimidazole derivative is presented in Table 1 to illustrate the typical accuracy of such predictions.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Benzimidazole Derivative Data is illustrative and based on findings for related benzimidazole compounds.

Atom Experimental Shift (ppm) Calculated Shift (ppm) (B3LYP/6-311G(d,p))
C2 151.8 152.5
C4 115.2 116.0
C5 122.5 123.1
C6 123.7 124.3
C7 115.2 116.0
C8 (C3a) 138.9 139.7

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96) to account for anharmonicity and other systematic errors in the theoretical model. nih.gov

For this compound, the IR spectrum is expected to be characterized by:

N-H stretching vibrations from the imidazole rings, typically appearing in the region of 3100-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C=N and C=C stretching vibrations of the benzimidazole rings between 1400 and 1650 cm⁻¹. researchgate.net

Characteristic vibrations of the sulfonic acid group (SO₃H) , including S=O stretching (around 1250-1350 cm⁻¹ and 1050-1150 cm⁻¹), and S-O stretching (around 800-900 cm⁻¹). mdpi.comresearchgate.net

Table 2 provides a representative comparison of experimental and scaled calculated vibrational frequencies for a sulfonic acid-containing aromatic compound.

Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for a Sulfonic Acid-Containing Aromatic Compound Data is illustrative and based on findings for related compounds.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d), scaled)
Aromatic C-H stretch 3080 3075
N-H stretch 3420 3415
C=C stretch 1610 1605
Asymmetric SO₂ stretch 1350 1345
Symmetric SO₂ stretch 1170 1165

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT calculations are employed to predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the energies and probabilities of electronic transitions, respectively. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated bibenzimidazole system. researchgate.netbeilstein-journals.orgrsc.orgbeilstein-journals.orgscience-softcon.de The presence of the sulfonic acid group may induce a slight shift in the absorption maxima compared to the unsubstituted bibenzimidazole. The agreement between TD-DFT predicted and experimental UV-Vis spectra for benzimidazole derivatives is generally good, allowing for the assignment of the observed electronic transitions. nih.govresearchgate.net

Table 3 shows a comparison of experimental and TD-DFT calculated absorption wavelengths for a bibenzimidazole derivative.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (nm) for a Bibenzimidazole Derivative Data is illustrative and based on findings for related compounds.

Transition Experimental λmax (nm) Calculated λmax (nm) (TD-B3LYP/6-311G(d,p))
π → π* 245 242
π → π* 280 278

Reactivity Profiles and Advanced Derivatization Chemistry of 1 H 1,2 Bibenzimidazole 2 Sulfonic Acid

Investigation of Acid-Base Properties and Protonation Equilibria

The acid-base behavior of 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid is complex due to the presence of multiple ionizable sites: the strongly acidic sulfonic acid group, the weakly acidic N-H protons of the imidazole (B134444) rings, and the weakly basic pyridine-like nitrogen atoms.

The sulfonic acid group (-SO₃H) is the most acidic site on the molecule. Sulfonic acids are known to be strong acids, with pKa values often less than zero, comparable to mineral acids. wikipedia.org Therefore, in most media, this group will exist in its deprotonated sulfonate form (-SO₃⁻). This high acidity can lead to the formation of a zwitterion through intramolecular proton transfer, where the proton from the sulfonic acid group protonates one of the basic imidazole nitrogen atoms. ias.ac.in

The benzimidazole (B57391) rings themselves are amphoteric. ijpsm.com The pyridine-like nitrogen atom (N-3 or N-3') is basic and can be protonated in acidic conditions. The pKa for the conjugate acid of benzimidazole is approximately 5.4-5.7. chemicalbook.comnih.gov In the bibenzimidazole structure, the basicity of these nitrogens may be slightly altered due to electronic interactions between the two heterocyclic rings. Computational studies on bibenzimidazole isomers have been used to evaluate their pKa values, showing how connectivity impacts acidity. nih.gov

Reactions at the Sulfonic Acid Moiety

The sulfonic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

As a strong acid, this compound readily reacts with inorganic and organic bases (e.g., sodium hydroxide, amines) to form the corresponding sulfonate salts. These salts often exhibit increased water solubility compared to the parent acid.

Sulfonate esters can be prepared, though the direct esterification of sulfonic acids with alcohols is often less efficient than for carboxylic acids. More common methods involve the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, which then readily reacts with alcohols to yield the desired sulfonate ester. wikipedia.org

The conversion of the sulfonic acid to a sulfonyl halide is a key step in the synthesis of many derivatives. Treatment of the sulfonic acid or its corresponding salt with halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield the corresponding sulfonyl chloride. wikipedia.orggoogle.com

Once formed, the 1'H-[1,2'-Bibenzimidazole]-2-sulfonyl chloride is a reactive electrophile. It can readily undergo reaction with a wide variety of nucleophiles. Reaction with primary or secondary amines, or with ammonia, provides the corresponding sulfonamides. nih.govnih.gov This reaction is a common method for creating the sulfonamide functional group, which is a well-known bioisostere for the amide bond. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Rings

The aromatic benzimidazole core can undergo substitution reactions, although its reactivity is influenced by the fused heterocyclic system and the attached substituents.

Electrophilic Substitution: The benzimidazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). chemicalbook.com The imidazole portion of the molecule is electron-deficient, which deactivates the fused benzene ring to attack by electrophiles. Furthermore, the sulfonic acid group is a powerful deactivating and meta-directing group. youtube.com Consequently, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to be challenging. If a reaction does occur, it would likely take place on the benzo portions of the bibenzimidazole moiety, directed to positions meta to the existing ring junctions and the sulfonate group, and would require harsh reaction conditions. libretexts.orgtaylorfrancis.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the carbocyclic rings is generally unfavorable unless activated by strong electron-withdrawing groups (e.g., nitro groups) and possessing a good leaving group (e.g., a halide). nih.gov The parent this compound does not meet these criteria. However, nucleophilic substitution at the C-2 position of the benzimidazole ring bearing the sulfonic acid group is possible. It has been demonstrated that the sulfonate group in benzimidazole-2-sulfonates can be displaced by highly basic amines upon heating in aqueous solutions, providing a route to 2-aminobenzimidazole (B67599) derivatives. longdom.org This suggests that the sulfonate group can act as a leaving group under specific nucleophilic attack conditions at the electron-deficient C-2 position.

Exploration of Metal Coordination Chemistry and Ligand Binding Modes

The nitrogen atoms in the bibenzimidazole scaffold make it an excellent ligand for coordinating with a wide variety of metal ions. Bis(benzimidazole) derivatives are well-studied for their ability to form stable complexes with transition metals. mdpi.comsci-hub.se

This compound can act as a chelating ligand, using the pyridine-like nitrogen atoms from each benzimidazole ring to bind to a metal center. This bidentate N,N-coordination is a common binding mode for ligands based on 2,2'-bibenzimidazole and similar structures. nih.gov

The synthesis of coordination complexes typically involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Zn(II), Co(II), Ni(II)) in a polar solvent such as methanol, ethanol, or DMF. royalsocietypublishing.orgnih.govnih.gov The resulting complexes can be isolated as crystalline solids.

The structural characterization of these complexes is carried out using a range of analytical techniques:

FT-IR Spectroscopy: Coordination of the imidazole nitrogen atoms to the metal center is typically confirmed by shifts in the C=N stretching vibration frequencies. mdpi.com

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation provide information about the coordination environment of the metal ion. royalsocietypublishing.org

NMR Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes (e.g., with Zn(II)), showing shifts in the proton and carbon signals of the ligand upon coordination. nih.gov

The sulfonate group can play different roles in the resulting complexes. It may act as a non-coordinating counter-ion, balancing the charge of the cationic metal-ligand entity. Alternatively, one or more of the oxygen atoms of the sulfonate group could coordinate to the metal center, leading to a higher coordination number and potentially influencing the geometry and reactivity of the complex.

Exploration of Non Biological Advanced Materials and Analytical Applications of 1 H 1,2 Bibenzimidazole 2 Sulfonic Acid

Application in Polymer Science and Functional Material Design

The integration of the sulfonated bibenzimidazole structure into polymer chains is a key strategy for designing advanced functional materials. Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability, but they are often difficult to process due to poor solubility and lack of specific functionalities like proton conductivity. vt.eduwikipedia.org Sulfonation, which introduces the -SO₃H group, addresses these limitations, making the resulting sulfonated polybenzimidazoles (sPBIs) highly valuable.

The synthesis of sPBIs can be achieved either by direct sulfonation of a pre-existing PBI polymer or by using monomers that already contain sulfonic acid groups. researchgate.net The incorporation of the sulfonated bibenzimidazole unit imparts a combination of desirable characteristics:

Enhanced Solubility : The polar sulfonic acid groups improve the solubility of the rigid PBI backbone in various organic solvents, which is crucial for processing and fabricating materials like thin films and membranes. vt.eduresearchgate.net

High Thermal Stability : The inherent stability of the aromatic benzimidazole (B57391) structure is retained, allowing these materials to be used in high-temperature applications. researchgate.nettitech.ac.jp sPBI materials can exhibit glass transition temperatures well above 400°C and are stable at elevated temperatures. vt.eduresearchgate.net

Proton Conductivity : The sulfonic acid group is a proton donor, enabling the material to conduct protons. This is a critical property for applications in electrochemical devices, such as high-temperature proton exchange membrane fuel cells (HT-PEMFCs). nih.govndsu.edu The conductivity is often enhanced by doping with acids like phosphoric acid, which interacts with both the sulfonic acid groups and the nitrogen atoms in the imidazole (B134444) rings to form extensive hydrogen-bond networks for proton transport. scispace.combeilstein-journals.org

Mechanical Integrity : Despite the introduction of flexible sulfone linkages, sPBI polymers can be formed into tough, flexible films with excellent mechanical strength, a necessary attribute for durable membranes and components. researchgate.netrsc.org

The properties of these materials can be finely tuned by controlling the degree of sulfonation (DOS), which is the number of sulfonic acid groups per polymer repeat unit. A higher DOS generally leads to increased proton conductivity and water uptake but may sometimes compromise mechanical strength or dimensional stability.

Table 1: Properties of Various Sulfonated Polybenzimidazole (sPBI) Based Materials

Material Key Feature/Application Proton Conductivity (mS/cm) Ion Exchange Capacity (IEC) (meq/g) Thermal Stability (5% Weight Loss) Reference
sPBI-MGE-2 Composite Vanadium Flow Battery Membrane 30.8 Not Specified Not Specified acs.org
PBI with 0.5 wt.% SGO HT-PEMFC Membrane 23.8 (at 180°C) Not Applicable >400°C nih.gov
Sulfonated Poly (4,4′-diphenylether-5,5′-bibenzimidazole) (SOPBI) Vanadium Flow Battery Membrane >58 Not Specified Not Specified researchgate.netseoultech.ac.kr

Note: Data is compiled from different studies and experimental conditions may vary.

Adsorption and Separation Technologies Utilizing the Compound's Unique Properties

The unique combination of a rigid microporous structure, chemical resistance, and functional ion-exchange sites makes materials derived from sulfonated bibenzimidazoles highly effective in separation and adsorption technologies, particularly in the form of membranes.

Membrane-Based Gas Separation Polybenzimidazole-based membranes are noted for their application in high-temperature gas separation, such as separating hydrogen (H₂) from carbon dioxide (CO₂). vt.edu The rigid polymer chains create size-sieving characteristics, while the strong intermolecular hydrogen bonding limits the permeability of larger gas molecules. The introduction of sulfonyl or sulfonic acid groups can modify the free volume between polymer chains, influencing both gas permeability and selectivity. Research on sulfonyl-containing PBIs has demonstrated significant potential for H₂/CO₂ separation, with post-modification of the polymer films leading to enhancements in both permeability (up to 66% increase) and selectivity (up to 33% increase). vt.edu

Pervaporation Pervaporation is a membrane process used for separating liquid mixtures, often for dehydration. Sulfonated polybenzimidazole (sPBI) membranes have shown exceptional performance in the dehydration of acetic acid. kaust.edu.sa The hydrophilic nature of the sulfonic acid groups promotes the selective permeation of water molecules while retaining the larger organic acid molecules. A novel sPBI membrane, developed through a two-step sulfonation and thermal treatment process, exhibited a high water flux and a separation factor of 5461 when separating a 50/50 wt% acetic acid/water mixture, surpassing the performance of many other polymeric membranes. kaust.edu.sa

Ion-Selective Membranes for Electrochemical Systems In electrochemical applications like vanadium redox flow batteries (VRFBs), the membrane (or separator) is a critical component that must allow the transport of protons while preventing the crossover of vanadium ions, which causes capacity loss. Sulfonated poly(4,4′-diphenylether-5,5′-bibenzimidazole) (SOPBI) membranes are highly effective for this purpose. researchgate.net The sulfonic acid groups and imidazole rings form pathways for proton transport. researchgate.net Simultaneously, the dense and robust polymer structure, along with electrostatic interactions, effectively restricts the transport of the much larger vanadium ions. researchgate.net This high ion selectivity leads to batteries with superior coulombic efficiency (over 98%) and stable long-term cycling performance. researchgate.net

Table 2: Performance of Sulfonated Bibenzimidazole-Based Membranes in Separation Applications

Application Membrane Material Key Performance Metric Value Operating Conditions Reference
Gas Separation Post-modified TADPS-OBA Polybenzimidazole H₂ Permeability 5.2 - 7.5 Barrers Not Specified vt.edu
H₂/CO₂ Selectivity 10.1 - 13.0 Not Specified vt.edu
Pervaporation Thermally Treated sPBI Separation Factor (Water/Acetic Acid) 5461 60°C, 50/50 wt% feed kaust.edu.sa
Flux 207 g/m²/h 60°C, 50/50 wt% feed kaust.edu.sa
Ion Separation Sulfonated Poly (4,4′-diphenylether-5,5′-bibenzimidazole) Area Resistance 0.63 Ω cm² Room Temperature researchgate.net

Future Research Directions and Methodological Challenges in 1 H 1,2 Bibenzimidazole 2 Sulfonic Acid Research

Development of Stereoselective Synthetic Pathways for Chiral Derivatives

The development of chiral derivatives of 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid represents a significant frontier. Chiral molecules are crucial in various fields, and the ability to synthesize specific enantiomers of this compound could unlock novel properties and applications. Future research will focus on creating synthetic pathways that are highly stereoselective, yielding enantiomerically pure products.

A primary challenge lies in the introduction of a stable chiral center. One promising approach involves the use of chiral Brønsted acids as catalysts. acs.orgsnf.ch Axially chiral sulfonic acids, for instance, have been developed and resolved into stable atropisomers, demonstrating their potential in asymmetric catalysis. acs.org Research is needed to design and synthesize chiral catalysts, such as those based on N-heterocyclic carbenes (NHCs) or co-catalyst systems of chiral sulfinamides and achiral sulfonic acids, that can effectively guide the stereochemical outcome of reactions forming bibenzimidazole derivatives. nih.govresearchgate.net

Key research objectives in this area will include:

Design of Chiral Ligands: Synthesizing novel chiral ligands, particularly those based on the benzimidazole (B57391) scaffold itself, that can be used in metal-catalyzed asymmetric reactions. nih.govresearchgate.net

Organocatalysis: Exploring the use of small organic molecules, such as prolinamide, as organocatalysts for stereoselective additions to benzimidazole precursors. thieme-connect.com

Resolution Techniques: Developing practical and efficient methods for the optical resolution of racemic mixtures, for example, via diastereomeric salt formation with chiral amines. acs.org

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionKey Methodological ChallengePotential Catalyst/Reagent
Asymmetric CatalysisUsing a chiral catalyst to favor the formation of one enantiomer over the other.Designing a catalyst with high enantioselectivity and turnover for the specific bibenzimidazole scaffold.Chiral N-heterocyclic carbene (NHC)-metal complexes, Axially chiral sulfonic acids. acs.orgresearchgate.net
Chiral Pool SynthesisIncorporating a readily available chiral molecule as a starting material.Identifying suitable chiral starting materials that can be efficiently converted to the target structure.Optically pure amines or amino alcohols. lookchem.com
Diastereomeric ResolutionSeparating enantiomers by converting them into diastereomers, which have different physical properties.Finding a cost-effective resolving agent and developing an efficient separation and recovery process.Chiral amines or alcohols for salt/ester formation. acs.org
OrganocatalysisEmploying chiral organic molecules to catalyze the stereoselective reaction.Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) under mild conditions.Chiral sulfinamides, Prolinamide. nih.govthieme-connect.com

Exploration of High-Throughput Synthesis and Screening Methodologies for Novel Applications

To unlock the full potential of this compound derivatives, methods for their rapid synthesis and screening are essential. High-throughput synthesis, often coupled with combinatorial chemistry, allows for the creation of large libraries of related compounds. impactfactor.org This approach accelerates the discovery of molecules with desired properties for new applications.

Microwave-assisted synthesis has emerged as a powerful tool in this domain, significantly reducing reaction times from hours to minutes and often improving yields. tandfonline.commdpi.comeurekaselect.comasianpubs.org This technique is particularly well-suited for generating libraries of benzimidazole derivatives. eurekaselect.com Another key methodology is solid-phase synthesis, where molecules are built on a polymer support, simplifying purification and enabling the parallel synthesis of many compounds simultaneously. impactfactor.orgucsd.edu Liquid-phase combinatorial synthesis on soluble polymer supports offers similar advantages. acs.orgbenthamdirect.com

Future work will likely focus on:

Automation: Integrating robotic systems for automated synthesis and purification to further increase the throughput of library generation.

Miniaturization: Using microreactors for synthesis, which can improve reaction control, reduce reagent consumption, and enhance safety.

Advanced Screening: Developing and implementing rapid and sensitive screening assays to evaluate the properties of the synthesized libraries for various applications.

Table 2: Comparison of High-Throughput Synthesis Techniques for Benzimidazole Derivatives

TechniquePrincipleAdvantagesReported Conditions/Examples
Microwave-Assisted SynthesisUses microwave energy to rapidly and uniformly heat the reaction mixture.Drastic reduction in reaction time, often higher yields, cleaner reactions. eurekaselect.comCondensation of o-phenylenediamines with aldehydes; solvent-free or in solvents like methanol. tandfonline.commdpi.com
Solid-Phase SynthesisReactants are bound to a solid polymer support, facilitating purification by simple filtration and washing.Amenable to automation and parallel synthesis; simplified workup. impactfactor.orgUse of Wang resin with various aldehydes and amines to build diverse benzimidazoles. ucsd.edu
Liquid-Phase (Soluble Polymer) SynthesisUses a soluble polymer support (e.g., PEG), combining advantages of solid-phase and solution-phase chemistry.Homogeneous reaction conditions, easy monitoring, simplified purification by precipitation. acs.orgGeneration of benzimidazole libraries exploiting two sites of chemical diversity. acs.org

Advancements in In-Situ Spectroscopic and Analytical Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms, kinetics, and intermediate species involved in the synthesis and transformation of this compound requires advanced analytical techniques. In-situ spectroscopy, which monitors the reaction as it happens without sample extraction, is invaluable for this purpose. These techniques provide real-time data on the concentration of reactants, products, and transient intermediates.

Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Visible spectroscopy can be implemented using fiber-optic probes immersed directly into the reaction vessel. Each technique offers unique advantages. FTIR is excellent for tracking changes in functional groups, making it ideal for monitoring the formation of the imidazole (B134444) ring or the introduction of the sulfonic acid group. Raman spectroscopy is particularly useful for analyzing reactions in aqueous media and for studying vibrational modes of non-polar bonds.

The primary challenges include the spectral complexity of the reaction mixtures and the need for robust probes that can withstand potentially harsh reaction conditions. Overcoming these challenges will require:

Chemometrics: Applying multivariate data analysis techniques to deconvolve complex spectra and extract quantitative information about individual components.

Probe Development: Designing and fabricating durable spectroscopic probes that are resistant to corrosive reagents and high temperatures.

Correlating Spectra with Theory: Combining experimental in-situ data with computational chemistry (e.g., DFT calculations) to assign spectral features to specific molecular structures and intermediates.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Properties and Reactions

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the study of chemical compounds. By training algorithms on existing datasets of molecular structures and their measured properties, ML models can predict the characteristics of new, unsynthesized molecules. This predictive capability can drastically reduce the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing.

For benzimidazole derivatives, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have already been successfully developed to predict properties like corrosion inhibition efficiency. doi.orgresearchgate.netnih.govdinus.ac.id These models use calculated molecular descriptors (representing electronic, topological, and physicochemical properties) as inputs. researchgate.net Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are used to build the predictive models. doi.orgresearchgate.net

Future research in this area will focus on:

Expanding Datasets: Compiling larger and more diverse datasets of bibenzimidazole sulfonic acids and their properties to train more accurate and generalizable ML models.

Predicting Reaction Outcomes: Developing AI tools that can predict not only the properties of a molecule but also the likely outcome of a chemical reaction, including yield and potential side products.

Generative Models: Using advanced AI techniques, such as generative adversarial networks (GANs), to design novel molecular structures with optimized, pre-defined properties.

Table 3: Machine Learning Models Applied to Benzimidazole and Sulfonamide Derivatives

Model/AlgorithmApplication/Property PredictedKey Descriptors UsedReported Performance Metric (Example)
Support Vector Machine (SVM)Corrosion inhibition efficiency of benzimidazoles. researchgate.netnih.govEnergy, electronic, topological, physicochemical properties. researchgate.netCorrelation Coefficient (R) = 0.9589. nih.gov
K-Nearest Neighbor (KNN)Corrosion inhibition efficiency of benzimidazoles. doi.orgMolecular descriptors from Density Functional Theory (DFT). doi.orgCoefficient of Correlation (R²) = 0.654. doi.org
Extra Trees Regressor (EXT)Corrosion inhibition capabilities of benzimidazoles. dinus.ac.idQuantitative Structure-Property Relationship (QSPR) descriptors. dinus.ac.idSuperior predictive performance based on R² and RMSE compared to Decision Tree model. dinus.ac.id
Multiple Linear Regression (MLR)Anticancer activity of sulfonamide derivatives. nih.govMass, polarizability, electronegativity, van der Waals volume. nih.govTraining Set R = 0.8301–0.9636. nih.gov

Sustainability Considerations in the Life Cycle of the Compound: From Synthesis to Degradation Pathways (excluding biological implications)

Modern chemical research places a strong emphasis on sustainability and green chemistry principles. For this compound, this involves considering the environmental impact throughout its entire life cycle, from the choice of starting materials and synthetic routes to its ultimate fate in the environment.

On the synthesis front, a significant challenge is to replace traditional methods that may use harsh reagents (like strong acids), toxic solvents, or require high energy input. tandfonline.com Research is actively exploring greener alternatives, including:

Green Catalysts: Utilizing reusable, non-toxic catalysts such as silica (B1680970) sulfuric acid, zinc boron nitride, or even metal-free approaches. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation, which minimizes waste. acs.orgsphinxsai.com

Alternative Solvents: Using environmentally benign solvents like water or ionic liquids, although the toxicity of some ionic liquids must be considered. mdpi.comsphinxsai.com

On the degradation side, understanding the compound's stability and breakdown pathways is crucial for assessing its environmental persistence. Research on the structurally similar 2-phenylbenzimidazole-5-sulfonic acid (PBSA) provides valuable insights. Studies show that its degradation can occur via photolysis (breakdown by light). nih.govresearchgate.net The primary photodegradation pathways include desulfonation (loss of the -SO3H group) and cleavage of the benzimidazole ring. nih.govnih.gov The presence of other substances in water, such as nitrates, can lead to different, indirect degradation pathways mediated by reactive species like hydroxyl radicals. nih.gov

Future sustainability research should aim to:

Conduct a Full Life Cycle Assessment (LCA): Quantitatively evaluate the environmental impact of different synthetic routes, from raw material extraction to final product disposal.

Investigate Abiotic Degradation: Systematically study the degradation of this compound under various environmental conditions (e.g., UV light, different pH levels, presence of common minerals) to identify degradation products and kinetics.

Design for Degradability: Explore modifications to the molecular structure that could enhance its degradability after its intended use, without compromising its functional properties.

Table 4: Green Chemistry Approaches and Degradation Pathways

AspectApproach / PathwayDescriptionExample / Finding
Green SynthesisUse of Green CatalystsEmploying reusable and less hazardous catalysts to improve efficiency and reduce waste.Solid acid catalysts like silica sulfuric acid; Zinc boron nitride for microwave-assisted synthesis. mdpi.comnih.gov
Microwave IrradiationUtilizing microwave energy to accelerate reactions, often under solvent-free conditions.Synthesis of benzimidazoles in minutes with high yields. rjptonline.org
Solvent-Free/Aqueous SystemsEliminating organic solvents or using water as a green alternative.Solid-state condensation using catalytic zinc acetate; reactions in water. acs.orgsphinxsai.com
Degradation PathwaysDirect PhotolysisDegradation initiated directly by the absorption of light.For the related PBSA, pathways include desulfonation and benzimidazole ring cleavage. nih.govresearchgate.net
Indirect PhotolysisDegradation mediated by reactive species (e.g., hydroxyl radicals) generated by photosensitizers in the environment.Nitrate-induced photolysis of PBSA leads to hydroxylation products and ring opening. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: A two-step synthesis using o-phenylenediamine and oxalic acid in diethylene glycol solvent is recommended. The first step isolates 1,4-dihydroquinoxaline-2,3-dione, followed by cyclization to the final product. This avoids by-products like fluoflavine, achieving >85% yield . Key considerations:

  • Solvent choice : High-boiling polar solvents (e.g., diethylene glycol) enhance substrate solubility and reaction homogeneity.
  • Catalyst optimization : Avoid tetrafluoroboric acid (low yield: 4%) and scale carefully to prevent side reactions .
  • Intermediate handling : Purify the intermediate to ensure high final purity.

| Synthesis Method Comparison | |----------------------------------|--------------------------------| | One-Step | Two-Step | | By-product formation (fluoflavine) | No by-products | | Low scalability | Scalable to 100x larger batches | | Yield <50% | Yield >85% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC and GC : Suitable for purity assessment, with retention time calibration against certified reference materials .
  • FT-IR : Identify sulfonic acid (-SO3H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) and benzimidazole ring vibrations .
  • NMR : Use DMSO-d6 to resolve aromatic proton signals (δ 7.2–8.1 ppm) and sulfonic acid protons (broad, δ ~12 ppm) .

Q. How does the sulfonic acid group influence the compound’s solubility and reactivity in aqueous systems?

Methodological Answer: The sulfonic acid group enhances water solubility via strong hydrogen bonding and ionic interactions. Reactivity considerations:

  • Acid dissociation : The -SO3H group is highly acidic (pKa ~1–2), enabling salt formation with metals (e.g., Na⁺, K⁺) for catalytic applications .
  • Coordination chemistry : Acts as a ligand for transition metals (Co, Ni, Cu), influencing redox properties in complexes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic efficiencies of metal complexes derived from this compound?

Methodological Answer: Contradictions often arise from differences in:

  • Protonation states : Use protected ligands (e.g., phenylene-modified bibenzimidazoles) to stabilize metal coordination geometry and reduce pH-dependent variability .
  • Characterization rigor : Combine resonance Raman spectroscopy with DFT calculations to confirm metal-to-ligand charge transfer (MLCT) contributions .
  • Reaction conditions : Standardize solvent polarity and counterion effects (e.g., Cl⁻ vs. PF6⁻) in electrochemical assays .

Q. What computational modeling approaches best predict the electronic structure and intermolecular interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model sulfonic acid group interactions with water or metal ions .
  • Molecular dynamics (MD) : Simulate proton transport in polymer membranes (e.g., acid-doped PBI systems) to assess conductivity mechanisms .
  • Docking studies : Predict binding affinities for antimicrobial targets (e.g., Candida enzymes) using the sulfonic acid group as a hydrogen-bond donor .

Q. What challenges arise when applying this compound in high-temperature proton-exchange membrane (PEM) fuel cells?

Methodological Answer:

  • Thermal stability : Degradation above 150°C limits use; blend with polybenzimidazole (PBI) to enhance thermal resistance .
  • Hydration dependence : Design composite membranes with hygroscopic additives (e.g., SiO2) to maintain proton conductivity under low humidity .
  • Durability testing : Conduct accelerated stress tests (e.g., 5000h at 150°C) to evaluate mechanical integrity and chemical degradation .

Data Contradiction Analysis

  • Synthesis scalability : reports successful scale-up of the two-step method, while older methods (one-step melt reactions) fail beyond 2 mmol due to inhomogeneity .
  • Membrane performance : Acid-doped PBI membranes show superior thermal stability but require trade-offs between proton conductivity and mechanical strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.